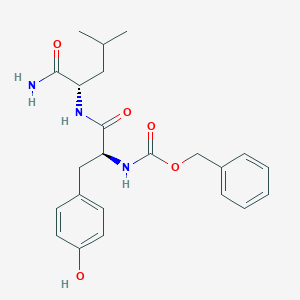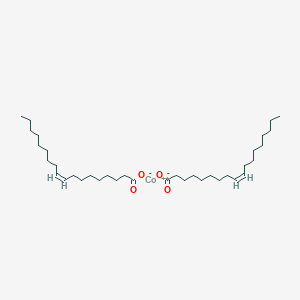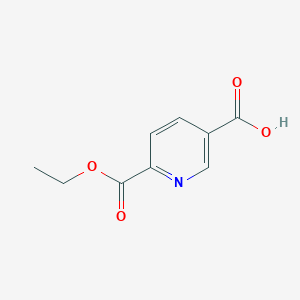
Methyl 17-octadecen-14-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 17-octadecen-14-ynoate, also known as methyl 9Z-octadecen-12-ynoate, is an unsaturated fatty acid methyl ester that has been studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science. This compound has unique properties that make it a promising candidate for use in a range of research applications.
Mecanismo De Acción
The mechanism of action of Methyl 17-octadecen-14-ynoate 17-octadecen-14-ynoate is not fully understood, but it is believed to be related to its ability to interact with cell membranes and alter their properties. This compound has been shown to have a high affinity for phospholipid bilayers, which may contribute to its ability to penetrate cell membranes and exert its effects.
Biochemical and Physiological Effects
Methyl 17-octadecen-14-ynoate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to induce apoptosis in cancer cells. Methyl 17-octadecen-14-ynoate has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 17-octadecen-14-ynoate has several advantages for use in lab experiments, including its high reactivity and ability to penetrate cell membranes. However, this compound is also highly sensitive to air and moisture, which can make its synthesis and handling challenging. Additionally, the high reactivity of Methyl 17-octadecen-14-ynoate 17-octadecen-14-ynoate can make it difficult to control its reaction with other compounds, which can lead to unpredictable results.
Direcciones Futuras
There are several potential future directions for research on Methyl 17-octadecen-14-ynoate 17-octadecen-14-ynoate. One area of interest is the development of new drugs based on this compound, particularly for the treatment of inflammatory and cancerous diseases. Another potential direction is the use of Methyl 17-octadecen-14-ynoate 17-octadecen-14-ynoate in the development of new materials, particularly in the field of coatings and polymers. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Métodos De Síntesis
Methyl 17-octadecen-14-ynoate can be synthesized through a variety of methods, including the reaction of an alkynyl Grignard reagent with a carboxylic acid or ester, or through the oxidation of an alkyne with a palladium catalyst. The synthesis of this compound can be challenging due to its high reactivity and sensitivity to air and moisture.
Aplicaciones Científicas De Investigación
Methyl 17-octadecen-14-ynoate has been studied for its potential applications in various fields of scientific research. In biochemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In pharmacology, Methyl 17-octadecen-14-ynoate 17-octadecen-14-ynoate has been studied for its potential use as a drug delivery system, due to its ability to penetrate cell membranes. In materials science, this compound has been studied for its potential use in the development of new materials, such as polymers and coatings.
Propiedades
Número CAS |
18202-19-2 |
|---|---|
Nombre del producto |
Methyl 17-octadecen-14-ynoate |
Fórmula molecular |
C19H32O2 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
methyl octadec-17-en-14-ynoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3H,1,4,7-18H2,2H3 |
Clave InChI |
BKYDXRQCRZDCOR-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCCCCCCCCCCC#CCC=C |
SMILES canónico |
COC(=O)CCCCCCCCCCCCC#CCC=C |
Sinónimos |
17-Octadecen-14-ynoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)







![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)